Product packaging for [125I]N,N-Diethyllysergamide(Cat. No.:)

[125I]N,N-Diethyllysergamide

Cat. No.: B10771429
M. Wt: 447.3 g/mol
InChI Key: OBCUQRYIGTWROI-YUPRZBKSSA-N
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Description

[125I]N,N-Diethyllysergamide is a radiolabeled analog of the classic serotonergic psychedelic LSD, specifically designed for advanced in vitro pharmacological research. This high-specific-activity compound serves as a crucial radioligand for the detailed study and characterization of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Its primary research value lies in competitive binding assays and receptor saturation studies, enabling scientists to quantify receptor density (Bmax), determine binding affinity (Kd) of novel compounds, and investigate allosteric modulation mechanisms. The incorporation of the iodine-125 radioisotope provides a powerful tool for highly sensitive detection in autoradiography and other radioligand binding techniques, facilitating the spatial mapping of receptor distribution in brain tissue sections. The mechanism of action involves its high-affinity, reversible binding to the orthosteric site of 5-HT2 receptors, mimicking the interaction of the endogenous neurotransmitter serotonin. Researchers utilize this compound to explore neuropsychiatric disorders such as schizophrenia, depression, and anxiety, where serotonin receptor dysfunction is implicated, and to screen and profile the efficacy and selectivity of potential therapeutic agents targeting the serotonergic system. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24IN3O B10771429 [125I]N,N-Diethyllysergamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24IN3O

Molecular Weight

447.3 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-5-(125I)iodanyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3/t12-,17-/m1/s1/i21-2

InChI Key

OBCUQRYIGTWROI-YUPRZBKSSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)[125I])C

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C

Origin of Product

United States

Radiochemical Synthesis and Characterization for Research Applications

Methodologies for Radiolabeling with Iodine-125 (B85253)

The synthesis of radioiodinated lysergamides like [¹²⁵I]N,N-Diethyllysergamide involves the introduction of an Iodine-125 atom onto the lysergic acid diethylamide (LSD) molecule. A common precursor for this is 2-Iodo-LSD. The radiolabeling process itself can be achieved through several methods, with the choice often depending on the desired specific activity and the nature of the precursor.

Direct radioiodination methods often utilize oxidizing agents to facilitate the electrophilic substitution of a hydrogen atom with radioactive iodine. Common oxidizing agents include Chloramine-T and Iodogen. chelatec.commdpi.com In a typical procedure, the precursor molecule is mixed with sodium iodide [¹²⁵I] in the presence of the oxidizing agent. mdpi.com The reaction is carefully controlled to ensure the efficient incorporation of the radioisotope while minimizing damage to the parent molecule.

Indirect methods provide an alternative approach where a prosthetic group is first radiolabeled with Iodine-125 and then conjugated to the target molecule. chelatec.com For instance, a reagent like N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]-SIB) can be used to label primary amine functions on a molecule. chelatec.com While less common for small molecules like LSD derivatives, this method can be advantageous in certain contexts.

Following the radiolabeling reaction, purification is essential to separate the desired radiolabeled compound from unreacted iodide and other byproducts. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose, allowing for the isolation of a highly pure product. chelatec.com

Radiochemical Purity and Stability Assessment for in vitro and ex vivo Studies

Ensuring the radiochemical purity of [¹²⁵I]N,N-Diethyllysergamide is paramount for obtaining reliable and reproducible results in research applications. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. researchgate.net Impurities can arise from the initial synthesis or from degradation over time.

Assessment of Radiochemical Purity: Thin-layer chromatography (TLC) and HPLC are the primary methods used to assess radiochemical purity. researchgate.netnorthwestern.edu In TLC, the radiolabeled compound is spotted on a plate and developed in a suitable solvent system. The distribution of radioactivity on the plate reveals the presence of impurities. northwestern.edu HPLC provides a more quantitative analysis, separating the components of the mixture and allowing for the determination of the percentage of radioactivity associated with the peak corresponding to [¹²⁵I]N,N-Diethyllysergamide. chelatec.com Generally, a radiochemical purity of 95% or higher is considered acceptable for radiopharmaceuticals. scispace.com

Stability Assessment: The stability of the radiolabeled compound is crucial, as degradation can lead to the formation of radiochemical impurities and a decrease in its effectiveness as a radioligand. Stability is influenced by factors such as storage temperature, solvent, and exposure to light. Studies have shown that storing radiolabeled compounds at low temperatures, such as -20°C or -70°C, can significantly reduce radiolysis and preserve immunoreactivity. nih.gov Stability studies involve assessing the radiochemical purity of the compound at various time points under different storage conditions. researchgate.net

Table 1: Factors Affecting Radiochemical Stability

Factor Description Impact on Stability
Temperature Storage condition for the radiolabeled compound. Lower temperatures (-20°C to -70°C) generally increase stability by reducing the rate of chemical degradation and radiolysis. nih.gov
Solvent The medium in which the radioligand is dissolved. The choice of solvent can influence stability; aqueous solutions can sometimes lead to hydrolysis.
Light Exposure Exposure to ultraviolet or visible light. Can cause photodegradation of the compound.
pH The acidity or basicity of the storage solution. Extreme pH values can lead to decomposition of the molecule.
Radiolysis Decomposition caused by the radioactive decay of Iodine-125. The energy released during decay can break chemical bonds, leading to impurities.

Specific Activity Determination and Its Relevance to Radioligand Assays

Specific activity is a critical parameter for any radioligand, representing the amount of radioactivity per unit mass of the compound (e.g., Curies per mole or Becquerels per gram). A high specific activity is generally desirable for radioligand binding assays as it allows for the detection of low concentrations of receptors with a smaller amount of the radioligand, thereby minimizing potential pharmacological effects of the ligand itself.

Determination of Specific Activity: The determination of specific activity typically involves two measurements: the total radioactivity of the sample and the total mass of the compound. Radioactivity is measured using a suitable radiation detector, such as a gamma counter for Iodine-125. The mass of the compound can be determined using various analytical techniques, though it can be challenging for the very small quantities involved in high-specific-activity preparations. One common method is to perform a binding assay with a known concentration of receptors. By measuring the amount of radioactivity bound at saturation, one can calculate the molar concentration of the radioligand and thus its specific activity.

Relevance to Radioligand Assays: In radioligand binding assays, [¹²⁵I]N,N-Diethyllysergamide is used to label serotonin (B10506) receptors, particularly the 5-HT₂A subtype, for which LSD has a high affinity. nih.govnih.gov The high specific activity of the radioligand is crucial for several reasons:

Sensitivity: It enables the detection of a small number of binding sites, which is important when working with tissues or cell lines with low receptor expression.

Minimizing Ligand Concentration: A higher specific activity allows for the use of lower concentrations of the radioligand to achieve a detectable signal. This is important to avoid saturating the receptors and to ensure that the binding is occurring under equilibrium conditions.

Reduced Non-Specific Binding: Using lower concentrations of the radioligand can help to minimize non-specific binding to other sites, leading to a better signal-to-noise ratio.

The affinity of a ligand for its receptor is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). These values are determined through competitive binding assays where a non-labeled compound competes with the radioligand for binding to the receptor. The accuracy of these determinations is directly influenced by the specific activity of the radioligand used.

Table 2: Key Parameters in Radioligand Binding Assays

Parameter Definition Importance
Specific Activity Radioactivity per unit mass of the compound. High specific activity allows for sensitive detection of low receptor densities.
Inhibition Constant (Ki) The concentration of a competing ligand that will displace 50% of the specific binding of the radioligand. A measure of the affinity of the competing ligand for the receptor.
Dissociation Constant (Kd) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. An inverse measure of the radioligand's affinity for the receptor.
Bmax The maximum number of binding sites in a given preparation. Represents the total receptor density in the tissue or cell sample.

Molecular Target Characterization and Receptor Binding Profile of 125i N,n Diethyllysergamide

Serotonin (B10506) Receptor Subtype Binding Affinity and Selectivity

[¹²⁵I]N,N-Diethyllysergamide exhibits a broad but differential binding profile across the serotonin (5-HT) receptor family. nih.govresearchgate.net While it is often utilized for its high affinity for the 5-HT₂ family, particularly the 5-HT₂ₐ subtype, it also interacts with numerous other 5-HT receptors. nih.govnih.gov

The binding of [¹²⁵I]N,N-Diethyllysergamide to the 5-HT₂ₐ receptor is characterized by high affinity and specific kinetic properties. Studies using rat frontal cortex membranes have demonstrated that its binding is saturable, reversible, and stereospecific. nih.gov

The kinetics of this interaction are notably temperature-dependent. At 37°C, the bimolecular association rate constant is approximately 1.28 x 10⁸ min⁻¹ M⁻¹, with a dissociation rate constant of 0.087 min⁻¹, which corresponds to a half-life of 8.0 minutes. nih.gov This relatively slow dissociation is a key feature of its interaction. Molecular dynamics simulations suggest that this slow off-rate may be due to the formation of a "lid" by extracellular loop 2 (EL2) at the entrance of the binding pocket, effectively trapping the ligand. nih.govresearchgate.net

Scatchard analysis of [¹²⁵I]LSD binding in rat frontal cortex reveals a dissociation constant (Kₓ) of 1.5 nM and a maximum binding capacity (Bₘₐₓ) of 12.4 fmol/mg of wet weight tissue, with a Hill slope close to 1.0, indicating binding to a single site. nih.gov The diethylamide moiety of the molecule is crucial for its potent interaction with the receptor. nih.govnih.govcapes.gov.br

While a potent 5-HT₂ₐ receptor ligand, [¹²⁵I]N,N-Diethyllysergamide is not entirely selective and binds to a wide array of other serotonin receptor subtypes with varying affinities. nih.govjneurosci.org This promiscuity is a hallmark of LSD's pharmacology. researchgate.net

The rank order of potency for LSD at several key serotonin receptors has been reported as 5-HT₁ₐ > 5-HT₂ₐ > 5-HT₂C > 5-HT₂ₑ. frontiersin.org It displays high, nanomolar affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. researchgate.netfrontiersin.org In contrast, its affinity for the 5-HT₂ₑ receptor is significantly lower. frontiersin.org The compound also demonstrates binding to 5-HT₆ and 5-HT₇ receptors. nih.govescholarship.org Although [¹²⁵I]LSD has been used to label 5-HT₆ receptors, its lack of selectivity has led to the development of more specific radioligands for studying this subtype in native tissues. nih.gov

Interactive Data Table: Binding Affinities (Ki) of N,N-Diethyllysergamide at Various Serotonin Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki) in nMReference
5-HT₁ₐ9.5 researchgate.net
5-HT₂ₐ14.7 researchgate.net
5-HT₂C45.3 researchgate.net
5-HT₂ₑ~10,000 frontiersin.org
5-HT₆Similar affinity across human, rat, and mouse receptors researchgate.net

Note: This table represents data for the non-radiolabeled N,N-Diethyllysergamide, which is expected to have a similar binding profile to its ¹²⁵I-labeled counterpart.

Beyond the serotonergic system, [¹²⁵I]N,N-Diethyllysergamide and its parent compound interact with dopaminergic and adrenergic receptors. nih.govresearchgate.net This off-target activity contributes to its complex pharmacological profile.

Studies have shown that LSD binds to both dopamine (B1211576) and adrenergic receptors. nih.gov Specifically, it has a high affinity for D₂ dopamine receptors, with a reported Ki value of 2 nM in both pig brain and at human cloned D₂ receptors. mdpi.com It also interacts with D₁ and D₄ receptors. mdpi.com Inhibition of [¹²⁵I]LSD binding by various ligands has confirmed a profile that includes interactions with dopaminergic and adrenergic sites, although its primary profile in cortical binding assays remains 5-HT₂ serotonergic. nih.gov The compound also binds to α-adrenoceptors. core.ac.uk

Selectivity against Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)

Ligand-Receptor Functional Activity Characterization

The interaction of [¹²⁵I]N,N-Diethyllysergamide with its target receptors is not limited to binding; it also elicits functional responses that vary depending on the receptor subtype.

N,N-Diethyllysergamide is best described as a mixed 5-HT₂/5-HT₁ receptor partial agonist. nih.gov Its primary psychoactive effects are attributed to its agonist activity at 5-HT₂ₐ receptors. nih.govelifesciences.org At this receptor, it acts as a partial agonist. mdpi.comwikipedia.org

Its functional activity at other receptors is more varied:

5-HT₁ₐ Receptor: It acts as an agonist or partial agonist. nih.govmdpi.com

5-HT₂ₑ Receptor: It functions as a partial agonist. researchgate.net

5-HT₂C Receptor: It behaves as a partial agonist. researchgate.net

Dopamine Receptors: It is a partial agonist at D₁ and D₂ receptors and a full agonist at D₄ receptors. mdpi.com

Adrenergic Receptors: It has been shown to act as an antagonist at β-adrenergic receptors in isolated human atrium. frontiersin.org

Interactive Data Table: Functional Activity of N,N-Diethyllysergamide

Receptor SubtypeFunctional ActivityReference
5-HT₂ₐPartial Agonist nih.govmdpi.com
5-HT₁ₐAgonist/Partial Agonist nih.govmdpi.com
5-HT₂ₑPartial Agonist researchgate.net
5-HT₂CPartial Agonist researchgate.net
Dopamine D₂Partial Agonist mdpi.com
β-AdrenergicAntagonist frontiersin.org

Structural and computational studies have provided detailed insights into how N,N-Diethyllysergamide binds to its receptors. The compound binds to the orthosteric binding pocket (OBP) of the 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.govresearchgate.netacs.org This is the same site where the endogenous ligand, serotonin, binds.

The binding within the orthosteric site is anchored by a salt bridge between a conserved aspartate residue (D155³.³²) and the basic nitrogen of the ergoline (B1233604) scaffold. nih.govresearchgate.net The rest of the molecule sits (B43327) within a pocket defined by several hydrophobic residues. researchgate.net The diethylamide moiety of LSD, which is critical for its potency, interacts with specific residues, and its conformation influences receptor function. nih.govnih.gov

In addition to the OBP, LSD also engages with an "extended binding pocket" (EBP). nih.govacs.org A key interaction involves a leucine (B10760876) residue on the extracellular loop 2 (ECL2), which forms a "lid" over the OBP. researchgate.net This "lid" is thought to be responsible for the slow dissociation rate of LSD from the receptor, effectively trapping it in the binding site and potentially contributing to its long duration of action. researchgate.net There is currently limited evidence for significant allosteric modulation by LSD itself, as it primarily occupies the orthosteric site, though the development of allosteric modulators for 5-HT₂ₐ receptors is an area of active research. acs.orgacs.org

Agonist, Partial Agonist, and Antagonist Properties at Specific Receptor Subtypes

Stereochemical Aspects of [125I]N,N-Diethyllysergamide Receptor Interaction

The interaction between N,N-Diethyllysergamide (LSD) and its receptors is highly dependent on the three-dimensional arrangement of atoms in the LSD molecule, a concept known as stereochemistry. The specific spatial orientation of the diethylamide group is particularly crucial for its binding and subsequent signaling at serotonin receptors. nih.govuniprot.org

The LSD molecule possesses two chiral centers at carbon atoms C-5 and C-8 of its ergoline ring system. This gives rise to four possible stereoisomers: d-LSD, l-LSD, d-iso-LSD, and l-iso-LSD. nih.gov However, only the d-LSD isomer, also referred to as (+)-LSD, exhibits psychoactive properties. nih.gov The other isomers, such as d-iso-LSD, are inactive as psychedelics and show significantly lower affinity for serotonin receptors. wikipedia.org Early research demonstrated that (+)-LSD has a nanomolar affinity for serotonin receptor binding sites, whereas its enantiomer, (-)-LSD, has a 2500-fold lower affinity. wikipedia.org

The conformation of the diethylamide moiety of LSD when it is bound to a receptor is different from its conformation in a free, unbound state. Crystal structures of LSD bound to the human serotonin 5-HT2B receptor reveal that the diethylamide group rotates approximately 60 degrees upon binding. nih.govyoutube.com This conformational change is a significant factor in the high potency of LSD. youtube.com

Studies using conformationally constrained analogs of LSD, where the diethylamine (B46881) is replaced by isomeric dimethylazetidines, have helped to map the optimal binding orientation of the diethylamide group. researchgate.netacs.org Pharmacological evaluation of these analogs showed that the lysergamide (B1675752) of (S,S)-(+)-2,4-dimethylazetidine had the highest LSD-like activity and affinity for the 5-HT2A receptor, even slightly more potent than LSD itself. researchgate.net This finding suggests that the N,N-diethyl groups of LSD bind most effectively when they adopt a specific orientation that is different from what is observed in the solid crystal state of LSD alone. researchgate.net

The stereoselective preference extends to the interaction with various serotonin receptor subtypes. Research on lysergic acid amides prepared from chiral 2-aminoalkanes has consistently shown a preference for the (R)-configuration at both 5-HT2A and 5-HT1A receptors. nih.govnih.gov The (R)-lysergamides were found to be more potent than the (S)-amides in displacing radioligands from these receptors. nih.gov For instance, (R)-pentyllysergamide is approximately 20 times more active than (S)-pentyllysergamide in stimulating phosphoinositide turnover, a measure of 5-HT2A receptor activation. nih.gov

The importance of the diethylamide conformation is further highlighted by the differential effects on downstream signaling pathways. The specific orientation of the diethylamide group is critical for the recruitment of β-arrestin, a protein involved in receptor regulation and signaling, but appears to have less stereospecific preference in Gq-calcium flux pathways. nih.gov This demonstrates that the stereochemistry of the ligand can selectively activate certain signaling cascades over others.

The receptor itself provides a chiral environment that discriminates between stereoisomers. The binding pocket of the serotonin receptor is composed of L-amino acids, creating a specific three-dimensional space. This inherent chirality of the receptor dictates that only one stereoisomer of a ligand will fit optimally, much like a left-handed glove only fits a left hand.

Methodological Applications in Preclinical Neuropharmacological Research

in vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental techniques used to characterize the interaction between a ligand and its receptor. springernature.com [¹²⁵I]LSD is particularly well-suited for these assays due to its high specific activity, which can exceed 2,000 Ci/mmol, making it significantly more sensitive than its tritiated counterparts. nih.gov

Saturation binding studies are performed to determine the total number of receptors in a given tissue (Bmax) and the affinity of the radioligand for those receptors (Kd). revvity.com In these experiments, increasing concentrations of [¹²⁵I]LSD are incubated with a constant amount of tissue membrane preparation until equilibrium is reached. revvity.comacs.org

The binding of [¹²⁵I]LSD to rat frontal cortex membranes has been shown to be saturable. nih.gov Scatchard analysis of this binding reveals a single, high-affinity binding site. nih.gov The equilibrium dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied, with a lower Kd value indicating higher affinity. revvity.com The maximum binding capacity (Bmax) provides a measure of the density of the receptor population in the tissue. revvity.com

A study using rat frontal cortex membranes reported a Kd of 1.5 nM and a Bmax of 12.4 fmol/mg of wet weight tissue for [¹²⁵I]LSD binding. nih.gov

Table 1: Saturation Binding Parameters for [¹²⁵I]LSD in Rat Frontal Cortex

Parameter Value Unit
Kd 1.5 nM
Bmax 12.4 fmol/mg wet weight tissue

Data from a study on rat frontal cortex membranes. nih.gov

Competition binding assays are used to determine the affinity of unlabeled drugs (competitors) for a receptor by measuring their ability to displace a radioligand, such as [¹²⁵I]LSD, from its binding site. nih.govresearchgate.net In these assays, a fixed concentration of [¹²⁵I]LSD is incubated with tissue membranes in the presence of varying concentrations of the competing ligand. nih.gov

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. wustl.edu This value can then be used to calculate the inhibitor constant (Ki), which reflects the affinity of the competitor for the receptor. nih.gov

Studies inhibiting [¹²⁵I]LSD binding with various serotonergic, dopaminergic, and adrenergic ligands have revealed a pharmacological profile consistent with the 5-HT2 serotonin (B10506) receptor. nih.gov For instance, serotonergic compounds potently inhibit [¹²⁵I]LSD binding in cortical regions. nih.gov In contrast, dopaminergic compounds only partially inhibit binding in areas like the striatum, and adrenergic compounds are largely inactive. nih.gov This demonstrates the selectivity of [¹²⁵I]LSD for serotonin 5-HT2 receptors. nih.govnih.gov

Table 2: Inhibition of [¹²⁵I]LSD Binding by Various Compounds

Compound Class Effect on [¹²⁵I]LSD Binding in Cortex
Serotonergic Potent Inhibition
Dopaminergic Partial to No Inhibition
Adrenergic Inactive

Based on findings from competitive binding assays. nih.gov

The preparation of high-quality cell membranes or tissue homogenates is a critical first step for successful radioligand binding assays. giffordbioscience.comnih.govthermofisher.comprotocols.ioqiagen.com The general procedure involves homogenizing the tissue in a cold buffer solution. giffordbioscience.comthermofisher.com This is followed by a series of centrifugation steps to separate the cell membranes, which contain the receptors of interest, from other cellular components. giffordbioscience.comnih.gov

A typical protocol involves homogenizing the tissue, such as the rat frontal cortex, in a buffer and then centrifuging the homogenate at a low speed to remove large debris. giffordbioscience.com The resulting supernatant is then centrifuged at a higher speed to pellet the membranes. giffordbioscience.com This pellet is often washed and resuspended in a fresh buffer before being used in the binding assay or stored at -80°C for future use. giffordbioscience.comnih.gov The protein concentration of the membrane preparation is determined to standardize the binding results. giffordbioscience.com

The binding of [¹²⁵I]LSD to its receptors is highly dependent on temperature. nih.gov Kinetic studies measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor. oup.comelifesciences.org These rates are crucial for determining the appropriate incubation times for equilibrium binding assays. elifesciences.org

At 37°C, the association of [¹²⁵I]LSD with rat frontal cortex membranes is rapid, with a bimolecular association rate constant of 1.28 x 10⁸ min⁻¹ M⁻¹. nih.gov The dissociation is also relatively fast at this temperature, with a dissociation rate constant of 0.087 min⁻¹, corresponding to a half-life (t½) of 8.0 minutes. nih.gov

In contrast, at 0°C, both the association and dissociation rates are significantly depressed. nih.gov At this lower temperature, less than 4% of the bound [¹²⁵I]LSD dissociates over a 40-minute period. nih.gov This temperature-dependent kinetic profile underscores the importance of controlling temperature during binding experiments to ensure reproducible results. nih.govelifesciences.org

Table 3: Temperature Dependence of [¹²⁵I]LSD Binding Kinetics in Rat Frontal Cortex

Temperature (°C) Association Rate Constant (kon) Dissociation Rate Constant (koff) Dissociation Half-life (t½)
37 1.28 x 10⁸ M⁻¹min⁻¹ 0.087 min⁻¹ 8.0 min
0 Depressed Depressed (<4% dissociation in 40 min) -

Kinetic data for [¹²⁵I]LSD binding to rat frontal cortex membranes. nih.gov

ex vivo Quantitative Autoradiography Techniques

Ex vivo quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of radioligand binding sites within intact tissue sections. scholaris.casnmjournals.org This method provides detailed anatomical information about receptor localization. snmjournals.org

For ex vivo autoradiography with [¹²⁵I]LSD, the radioligand is administered to an animal, and after a specific time, the brain is removed, frozen, and sliced into thin sections. nih.gov These sections are then exposed to film or a phosphor imaging screen to create an autoradiogram that reveals the regional distribution of [¹²⁵I]LSD binding. nih.govnih.gov

Studies in rats and mice have used [¹²⁵I]LSD to map the distribution of 5-HT2 receptors in the brain. nih.govnih.gov High levels of [¹²⁵I]LSD binding are consistently observed in the cerebral cortex, particularly the frontal cortex, as well as the striatum and olfactory tubercles. nih.govnih.gov The cerebellum, on the other hand, shows very low levels of binding. nih.gov

Table 4: Regional Distribution of [¹²⁵I]LSD Binding in Rodent Brain

Brain Region Relative Binding Density Primary Receptor Type(s)
Frontal Cortex High 5-HT2
Striatum High 5-HT2, D2
Olfactory Tubercles High 5-HT2
Cerebellum Low -

Summary of findings from autoradiography studies. nih.govnih.govnih.gov

ex vivo Quantitative Autoradiography Techniques

Receptor Occupancy Quantification in Animal Models

[¹²⁵I]LSD is extensively used for quantitative autoradiography to determine the anatomical distribution and density of its binding sites in the brains of various animal models, including rats and guinea pigs. nih.govnih.gov This technique allows for the precise measurement of receptor occupancy, providing insights into the neurobiological basis of the effects of both endogenous neurotransmitters and exogenous psychoactive compounds.

In these studies, thin frozen brain sections are incubated with [¹²⁵I]LSD. The high affinity of [¹²⁵I]LSD for 5-HT₂ serotonin receptors and, to a lesser extent, D₂ dopamine (B1211576) receptors enables their visualization. nih.gov To quantify the occupancy at specific receptor subtypes, displacement studies are performed. This involves co-incubating the brain sections with [¹²⁵I]LSD and a high concentration of a selective antagonist for a particular receptor. For instance, a selective 5-HT₂A antagonist like ketanserin (B1673593) is used to block [¹²⁵I]LSD binding to 5-HT₂A receptors, allowing for the isolation and quantification of binding to other sites, such as D₂ receptors. nih.gov Conversely, a D₂ antagonist like sulpiride (B1682569) can be used to specifically assess the 5-HT₂ component of [¹²⁵I]LSD binding. nih.govnih.gov

Studies have shown a high density of [¹²⁵I]LSD binding sites in regions of the rat brain such as layer IV of the cerebral cortex, the caudate-putamen, claustrum, olfactory tubercle, and nucleus accumbens. nih.gov Comparative studies between species, such as rats and guinea pigs, reveal general similarities in the distribution of 5-HT₂A binding sites but also highlight significant differences in specific brain regions like the tenia tecta and mammillary nuclei, where rats show high binding that is absent in guinea pigs. nih.gov There is a noted strong anatomical correlation between the locations of 5-HT₂ and D₂ receptors, suggesting a potential functional interaction between these two neurotransmitter systems. nih.gov

Brain RegionReceptor Density (Specific [¹²⁵I]LSD Binding)SpeciesReference
ClaustrumHighRat, Guinea Pig nih.gov
Cerebral Cortex (Layer IV)HighRat, Guinea Pig nih.govnih.gov
Caudate PutamenHighRat, Guinea Pig nih.govnih.gov
Olfactory BulbSignificantRat, Guinea Pig nih.gov
Nucleus AccumbensHighRat, Guinea Pig nih.govnih.gov
Tenia TectaHighRat nih.gov
Mammillary NucleiHighRat nih.gov

Image Analysis and Densitometric Quantification

Following the incubation of brain sections with [¹²⁵I]LSD and exposure to autoradiographic film, the resulting images are analyzed to quantify receptor density. This process relies on computer-aided image analysis and densitometry. nih.govjove.com

The autoradiograms, which capture the radioactive signal from the bound [¹²⁵I]LSD, are scanned to create digital images. Specialized software is then used to measure the optical density of the signal in various brain regions. jove.comresearchgate.net To convert these optical density measurements into absolute units of receptor concentration (e.g., fmol/mg of protein), a set of standards with known amounts of radioactivity is exposed to the same film. jove.com This creates a calibration curve that allows for the accurate quantification of receptor density from the densitometric readings of the tissue sections. nih.govjove.com

The general procedure for densitometric quantification involves several key steps:

Image Acquisition : Scanning the developed autoradiographic film to create a high-resolution digital image.

Calibration : Using co-exposed radioactive standards (e.g., Iodine-125) to create a standard curve that correlates optical density with radioactivity concentration. jove.com

Region of Interest (ROI) Definition : Anatomically identifying and outlining specific brain regions on the digital image, often with the aid of adjacent histologically stained sections (e.g., thionin-stained). researchgate.net

Densitometry : Measuring the average optical density within each defined ROI.

Quantification : Converting the optical density values to receptor density (Bmax) values using the calibration curve.

Nonspecific Binding Subtraction : Measuring the signal in sections incubated with a saturating concentration of a non-radiolabeled ligand (e.g., 1 µM D-LSD) to determine nonspecific binding, which is then subtracted from the total binding to yield specific binding. nih.gov

This quantitative approach enables detailed mapping of receptor distribution and allows for the comparison of receptor densities between different experimental groups, such as in studies examining the effects of drugs or disease states on receptor expression. nih.govjove.com

Application in Cell-Based Receptor Expression Systems

[¹²⁵I]LSD is a valuable radioligand for in vitro binding assays using cell lines that have been genetically engineered to express specific receptor subtypes. These cell-based systems, such as Human Embryonic Kidney 293 (HEK-293) cells or NIH 3T3 cells, provide a controlled environment to study the pharmacological properties of a single receptor type in isolation. acnp.orgembopress.org

In these experiments, membranes prepared from the transfected cells are incubated with [¹²⁵I]LSD. Saturation binding studies, where membranes are incubated with increasing concentrations of [¹²⁵I]LSD, are performed to determine the receptor density (Bmax) and the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. For instance, in rat frontal cortex membranes, [¹²⁵I]LSD was found to bind with a Kd of 1.5 nM and a Bmax of 12.4 fmol/mg of wet weight tissue. nih.gov In studies on Aplysia ganglia, [¹²⁵I]LSD labeled a population of high-affinity sites with a Kd of 0.41 nM. nih.gov

Competition binding assays are also widely used. In this paradigm, cell membranes are incubated with a fixed concentration of [¹²⁵I]LSD and varying concentrations of an unlabeled test compound. The ability of the test compound to displace [¹²⁵I]LSD from the receptor is measured, allowing for the determination of the compound's inhibition constant (Ki), which reflects its binding affinity. These assays have been instrumental in characterizing the binding profiles of numerous drugs at various serotonin receptors. For example, competition studies with [¹²⁵I]LSD have been used to characterize the affinity of various serotonergic, dopaminergic, and adrenergic ligands, confirming the 5-HT₂ serotonergic profile of the primary binding site. nih.gov

Cell Line/TissueReceptor StudiedRadioligandAssay TypeKey FindingsReference
Rat Frontal Cortex Membranes5-HT₂ Receptors[¹²⁵I]LSDSaturation & CompetitionKd = 1.5 nM; Bmax = 12.4 fmol/mg nih.gov
Aplysia GangliaSerotonin Receptors[¹²⁵I]LSDSaturation & CompetitionKd = 0.41 nM; Binding modulated by guanine (B1146940) nucleotides nih.gov
NIH 3T3 CellsDrosophila 5HT-dro1 Receptor[¹²⁵I]LSDSaturationDemonstrated receptor expression and binding embopress.org
HEK-293 CellsHuman 5-HT₁E Receptor[¹²⁵I]LSDCompetitionCharacterized the affinity of various ergot derivatives acnp.org

Preclinical Neuroscience Research Insights Using 125i N,n Diethyllysergamide and Its Analogs

Delineation of Serotonergic System Architecture and Distribution

The radioiodinated form of lysergic acid diethylamide, [125I]N,N-Diethyllysergamide ([125I]LSD), has proven to be a highly sensitive tool for mapping the distribution of serotonin (B10506) receptors in the nervous system. nih.gov Its high specific activity, exceeding 2000 Ci/mmol, makes it significantly more sensitive than its tritiated counterpart, [3H]LSD, for receptor site assays. osti.gov This characteristic is particularly advantageous for autoradiographic studies, allowing for a detailed visualization of receptor localization. osti.gov

Autoradiographic studies utilizing [125I]LSD have revealed the precise distribution of serotonin receptors in various species. In the marine mollusk Aplysia californica, [125I]LSD was instrumental in imaging serotonin receptor distribution, showing that these receptors are primarily located within the neuropil of ganglia. nih.gov Furthermore, a subset of neuronal cell bodies was also specifically labeled. nih.gov These findings align with previous electrophysiological and immunohistochemical studies, confirming that [125I]LSD binds to a subset of functional serotonin receptors. nih.gov

In the rat brain, [125I]LSD has been used to characterize serotonin receptor distribution, with the highest levels of binding observed in the cortex and striatum. nih.gov Specifically, autoradiography with D-[125I]LSD showed abundant binding in the extended striatum and the cerebral cortex. mdpi.com Further detailed examination indicated a preferential localization of S2 receptors, labeled by [125I]LSD, to the caudal region of the caudate-putamen. mdpi.com The introduction of an iodine atom at the 2-position of LSD not only increased its affinity but also its selectivity for 5-HT2 receptors in the rat cortex. osti.gov

Interestingly, [125I]LSD also binds with high affinity to a novel serotonergic site on rat choroid plexus epithelial cells. nih.gov The density of these sites in the choroid plexus is remarkably high, about 10-fold greater than any other serotonergic site in brain homogenates. nih.gov This site displays a unique pharmacology, distinct from the 5-HT1a, 5-HT1b, or 5-HT2 serotonergic sites. nih.gov

Investigation of Receptor Plasticity and Regulation in Animal Models

The phenomenon of receptor plasticity, the ability of receptors to change in number and sensitivity in response to various stimuli, has been investigated using radioligands like [125I]LSD. Chronic treatment with certain drugs can lead to changes in serotonin receptor density, a process that can be quantified using autoradiography.

For instance, studies have shown that chronic administration of the 5-HT2A/2C receptor agonist (+/-)-DOI significantly reduced the binding of [125I]LSD in rat cortical homogenates. mdpi.com This downregulation of 5-HT2-like receptors demonstrates the brain's adaptive response to prolonged agonist exposure. Such studies are crucial for understanding the long-term effects of psychoactive compounds and the development of tolerance.

Comparative Pharmacology with Other Serotonin Receptor Ligands and Analogues

Structure-Activity Relationship (SAR) Studies of Lysergamide (B1675752) Derivatives

Structure-activity relationship (SAR) studies of lysergamide derivatives have been crucial in understanding the molecular requirements for interaction with serotonin receptors. These studies involve systematically modifying the structure of a parent compound, like LSD, and evaluating the pharmacological effects of the resulting analogs.

Key structural features of the LSD molecule are critical for its activity. The diethylamide group and the double bond in the D-ring are considered essential for its hallucinogenic properties. caymanchem.com Modifications at the C2 position, such as in 2-bromo LSD, also impact its effects. caymanchem.com

Recent research has focused on substitutions at the N6-position of the indole (B1671886) ring. Replacing the methyl group at this position with ethyl, n-propyl, or allyl groups can either maintain or decrease LSD-like activity. caymanchem.comnih.gov However, larger or bulkier substituents like isopropyl and n-butyl tend to reduce activity. caymanchem.comnih.gov For example, the N(6)-propyl derivative was found to be equipotent to LSD, while the isopropyl derivative was half as active in drug discrimination studies. nih.gov The n-butyl compound was significantly less potent. nih.gov In contrast, N(6)-ethyl and -allyl derivatives were found to be approximately two to three times more potent than LSD itself. nih.gov

The N,N-diethylamide moiety of LSD appears to fit into a specific, sterically constrained pocket of the 5-HT2A receptor. caymanchem.comwikipedia.org Altering the size of the alkyl groups on the amide nitrogen can significantly impact receptor activation. Forcing larger groups into this pocket can distort the receptor, while smaller groups may cause an unfavorable conformational change. caymanchem.com For instance, N-alkyl-N-isopropyl analogs of LSD retain LSD-like activity only when the N-alkyl substitution is as large as ethyl; activity drops dramatically with an N-isopropyl substituent. nih.gov

Furthermore, the stereochemistry of substituents on the amide nitrogen is critical. Studies with (R)- and (S)-2-alkylamides of d-lysergic acid showed that the (R)-isomers were consistently more potent than the (S)-isomers in displacing [3H]ketanserin from 5-HT2A receptors and in producing LSD-like discriminative stimulus effects. mdma.ch

CompoundModificationRelative Potency (LSD = 1)Receptor Binding Insights
N(6)-ethyl-nor-LSDEthyl group at N6~2-3x more potentMaintains or increases LSD-like activity. nih.gov
N(6)-allyl-nor-LSDAllyl group at N6~2-3x more potentMaintains or increases LSD-like activity. nih.gov
N(6)-propyl-nor-LSDPropyl group at N6EquipotentMaintains LSD-like activity. nih.gov
N(6)-isopropyl-nor-LSDIsopropyl group at N6~0.5x as potentReduced activity with bulkier substituent. caymanchem.comnih.gov
N(6)-n-butyl-nor-LSDn-butyl group at N6~0.1x as potentSignificantly reduced activity with longer/bulkier substituent. caymanchem.comnih.gov
(R)-2-pentyllysergamide(R)-2-pentyl on amideMore potent than (S)-isomerStereoselectivity at the amide substituent is crucial for 5-HT2A receptor interaction. mdma.ch
(S)-2-pentyllysergamide(S)-2-pentyl on amideLess potent than (R)-isomerStereoselectivity at the amide substituent is crucial for 5-HT2A receptor interaction. mdma.ch
N-ethyl-N-isopropyl lysergamide (EIPLA)Ethyl and isopropyl on amideSubstitutes for LSDRetains LSD-like activity. nih.gov
N,N-diisopropyl lysergamide (DIPLA)Two isopropyl groups on amide~0.125x as potentDramatic drop in activity with larger second alkyl substituent. nih.gov

Sex-Dependent Receptor Binding and Functional Responses in Preclinical Models

Emerging preclinical evidence highlights significant sex differences in the serotonergic system, which can influence the effects of serotonergic drugs like this compound and its analogs. uoa.grdntb.gov.ua These differences are observed at various levels, from receptor expression and binding to behavioral responses. uoa.grnih.gov

In animal models, region-specific sex differences have been noted in the expression of serotonin-1A and -2A receptor messenger RNA. nih.gov While some studies using PET imaging with [18F]altanserin in healthy humans have reported increased 5-HT2A receptor binding in males compared to females in certain brain regions like the frontal cortex and hippocampus, other studies have found no significant gender differences. nih.gov This inconsistency underscores the complexity of these interactions.

Behavioral studies in rodents have also revealed sex-dependent responses to serotonergic hallucinogens. For example, the 5-HT2A receptor agonist DOI was found to elicit a greater head-twitch response in female C57BL/6J mice compared to males. nih.govresearchgate.net This suggests a higher sensitivity to the 5-HT2A-mediated effects of this compound in females of this particular mouse strain. nih.govresearchgate.net Interestingly, this sex difference was not observed in another mouse strain, the 129S6/SvEv, highlighting the influence of genetic background. nih.govresearchgate.net

Furthermore, female rats have been reported to be less sensitive to the locomotor-suppressing effects of LSD compared to males. researchgate.net The estrous cycle in females can also play a role, with some studies showing that female rats in the estrus/proestrus phase exhibit different behavioral responses to psychedelics. researchgate.net

These findings collectively emphasize the importance of considering sex as a biological variable in preclinical research involving serotonergic compounds. The hormonal environment, particularly estrogen, is known to influence serotonin neurotransmission by affecting its synthesis, release, and the sensitivity of its receptors. oup.com Understanding these sex-dependent differences is crucial for translating preclinical findings to clinical settings and for developing a more personalized approach to pharmacotherapy.

Advanced Research Considerations and Future Directions

Data Analysis and Interpretation in Radioligand Binding Studies

Radioligand binding assays are fundamental in pharmacology, providing quantitative data on the interaction between a ligand and its receptor. researchgate.netescholarship.org When using [125I]N,N-Diethyllysergamide, the primary data generated are saturation and competition binding curves, from which key parameters are derived to characterize the receptor-ligand interaction.

The binding of this compound to rat frontal cortex membranes has been shown to be saturable, reversible, and stereospecific. nih.gov Specific binding can account for 70-80% of the total binding, indicating a high degree of target engagement. nih.gov The key parameters derived from such studies include:

Dissociation Constant (Kd): This represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity of the ligand for the receptor. For this compound, a Kd of 1.5 nM has been reported in rat frontal cortex, indicating its high affinity for serotonin (B10506) receptors in this region. nih.gov

Maximum Binding Capacity (Bmax): This parameter quantifies the total concentration of receptors in the tissue sample. turkupetcentre.net In the rat frontal cortex, the Bmax for this compound binding sites has been measured at 12.4 fmol/mg of wet weight tissue. nih.gov

Inhibition Constant (Ki): Determined through competition binding assays, the Ki value reflects the affinity of a non-radiolabeled competing ligand for the receptor. This is crucial for screening new compounds and understanding the pharmacological profile of the binding site. Inhibition studies with various serotonergic, dopaminergic, and adrenergic ligands have confirmed that this compound preferentially binds to 5-HT2 serotonin receptors. nih.gov

The analysis of these parameters is often visualized using a Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand concentration. A linear Scatchard plot, as has been observed for this compound, is indicative of binding to a single class of non-cooperative receptors. nih.govturkupetcentre.net The slope of this line is equal to -1/Kd, and the x-intercept represents the Bmax. turkupetcentre.net

Binding Parameters of this compound in Rat Frontal Cortex

ParameterValueSignificance
Dissociation Constant (Kd)1.5 nMHigh binding affinity for serotonin receptors. nih.gov
Maximum Binding Capacity (Bmax)12.4 fmol/mg wet weight tissueDensity of serotonin receptors in the tissue. nih.gov
Hill Slope1.02Suggests binding to a single, non-cooperative site. nih.gov

The kinetic properties of binding are also critical for experimental design and interpretation. The association and dissociation rates of this compound are highly temperature-dependent. At 37°C, the association rate constant is rapid, and the dissociation half-life is approximately 8.0 minutes. nih.gov In contrast, at 0°C, dissociation is minimal, a factor that must be considered in the design of binding assays. nih.gov

Methodological Pitfalls and Limitations in [125I] Radioligand Applications

Despite the advantages of using iodine-125 (B85253) labeled radioligands like this compound, researchers must be aware of several methodological pitfalls and limitations to ensure the validity of their findings.

One significant challenge is non-specific binding , where the radioligand binds to components other than the target receptor. While this compound exhibits high specific binding, minimizing and accurately accounting for the non-specific component is crucial for accurate quantification of receptor density. nih.gov This is typically achieved by including a high concentration of a non-labeled competing ligand in a parallel set of experiments.

The radiochemical purity and stability of the radioligand are also critical. Lysergamides can be unstable and prone to degradation, especially in the presence of light. caymanchem.com The presence of radiolabeled impurities can lead to erroneous binding data. Therefore, regular verification of the radioligand's purity throughout the course of a study is essential.

Furthermore, the interpretation of binding data can be complicated by the presence of receptor subtypes with different affinities for the radioligand or by allosteric modulators that can alter the binding characteristics. While Scatchard analysis for this compound in the frontal cortex suggests a single binding site, this may not hold true in other brain regions or under different physiological conditions. nih.govnih.gov

Another limitation is that in vitro binding assays are typically performed on tissue homogenates or sections, which disrupts the natural cellular and network environment of the receptors. escholarship.org This can alter receptor conformation and accessibility compared to the in vivo state. While autoradiography on tissue sections provides better spatial resolution, it is still an ex vivo technique and may not fully reflect the in vivo situation. frontiersin.org

Finally, the translation of findings from animal models to humans must be approached with caution. Species differences in receptor pharmacology and distribution can impact the relevance of preclinical data.

Development of Novel Radioligands based on Lysergamide (B1675752) Scaffolds

The unique pharmacological properties of lysergamides have spurred ongoing research into the development of novel radioligands based on this chemical scaffold. researchgate.netcaymanchem.com The goal of this research is multifaceted and includes the development of more selective ligands for specific receptor subtypes, ligands with improved pharmacokinetic properties, and probes for use in in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

The ergoline (B1233604) core of lysergamides offers multiple sites for chemical modification, allowing for the fine-tuning of a compound's affinity and selectivity for various serotonin, dopamine (B1211576), and adrenergic receptors. caymanchem.com For instance, modifications at the N1 and N6 positions of the ergoline ring system, as well as alterations to the diethylamide group, have been explored to create analogs with different pharmacological profiles. nih.govescholarship.org

The development of these novel lysergamides often involves an iterative process of chemical synthesis, in vitro radioligand binding assays to determine affinity and selectivity, and functional assays to assess agonist or antagonist activity. researchgate.net For example, the synthesis of conformationally constrained analogs of LSD, such as those incorporating a 2,4-dimethylazetidine (B2808748) moiety, has been used to map the binding orientation of the diethylamide group within the 5-HT2A receptor. researchgate.net

A significant driver for the development of new lysergamide-based radioligands is the quest for tools to study the role of specific receptor subtypes in neuropsychiatric disorders. While this compound is a valuable tool, its affinity for multiple receptor types can sometimes be a limitation. wikipedia.org A radioligand with higher selectivity for a single receptor subtype, for example, the 5-HT2C or 5-HT1A receptor, would be highly valuable for dissecting the specific roles of these receptors in brain function and disease.

Furthermore, the development of lysergamide-based radiotracers for in vivo imaging techniques like PET is a major area of research. frontiersin.org This requires labeling the lysergamide scaffold with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. The resulting PET tracers would allow for the non-invasive visualization and quantification of receptor density and occupancy in the living human brain, offering immense potential for understanding disease mechanisms and for drug development.

Integration with Complementary Preclinical Neurobiological Techniques (e.g., fMRI in awake rodents)

To gain a more comprehensive understanding of the neurobiological effects of compounds that interact with the serotonin system, researchers are increasingly integrating data from radioligand binding studies with other preclinical techniques. One of the most powerful combinations is the integration of autoradiography data with functional magnetic resonance imaging (fMRI) in rodent models. nih.gov

Autoradiography with this compound provides high-resolution maps of receptor distribution and density in the brain. frontiersin.orgnih.gov However, this is a static, ex vivo measurement. nih.gov In contrast, fMRI, particularly in awake rodents, can measure dynamic changes in brain activity and functional connectivity in response to a pharmacological challenge. nih.gov

By combining these two techniques, researchers can correlate the density of serotonin receptors in specific brain regions with the functional response to a serotonergic drug. For example, one could administer a 5-HT2A receptor agonist to a rat and measure the resulting changes in the blood-oxygen-level-dependent (BOLD) signal using fMRI. Subsequently, the same animal's brain tissue could be used for autoradiography with this compound to map the density of 5-HT2A receptors. This would allow for a direct investigation of how regional receptor density influences the magnitude and spatial pattern of the drug-induced brain activation.

The use of awake rodent fMRI is particularly advantageous as it avoids the confounding effects of anesthesia, which can significantly alter neuronal activity and cerebral blood flow, and thus the BOLD signal. nih.gov While technically challenging, this approach provides a more physiologically relevant assessment of brain function.

The integration of these multimodal imaging techniques can provide a powerful platform for:

Validating drug targets: By demonstrating a clear link between receptor occupancy and functional brain changes.

Understanding mechanisms of drug action: By elucidating the network-level effects of engaging specific receptor populations.

Bridging the gap between preclinical and clinical research: As both PET (which provides in vivo receptor mapping) and fMRI are widely used in human studies.

While the direct integration of this compound autoradiography with fMRI in awake rodents has not been extensively reported, the methodological framework for such studies is well-established. nih.gov This approach holds significant promise for advancing our understanding of the serotonergic system and the development of novel therapeutics for a wide range of neurological and psychiatric disorders.

Q & A

Basic: How is [125I]N,N-Diethyllysergamide synthesized, and what parameters ensure radiochemical purity?

Methodological Answer:
Synthesis typically involves isotopic labeling via nuclear reactions. For example, the 125Te(p,n)125I or 124Te(d,n)125I reactions are common routes to produce 125I isotopes . Critical parameters include:

  • Beam Energy Optimization : Adjust proton/deuteron energy to maximize yield while minimizing impurities (e.g., via Padé fits for cross-section data) .
  • Radiochemical Purification : Use radio-HPLC or TLC to validate purity, ensuring <5% unbound 125I .
  • Quality Control : Measure specific activity (>95% radiochemical purity) using gamma spectrometry .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Radiation Safety : Use lead shielding and dosimeters to limit exposure (ALARA principles).
  • Ventilation : Work in fume hoods to avoid aerosol inhalation .
  • Regulatory Compliance : Classified as a psychotropic substance (Schedule II in Guyana), requiring controlled storage and usage documentation .
  • Decontamination : Immediate rinsing with water for skin/eye contact and specialized waste disposal .

Advanced: How can researchers resolve contradictions in receptor binding data from this compound studies?

Methodological Answer:

  • Two-Site Binding Models : Use nonlinear regression to distinguish high- and low-affinity sites. For example, [125I]-PrRP-20 showed two binding sites (KD = 0.026 nM and 0.57 nM) via F-tests comparing one- vs. two-site fits .
  • Competition Assays : Include cold ligands to validate specificity and reduce nonspecific binding.
  • Receptor Density Adjustments : Normalize Bmax values to membrane protein concentration to account for variability .

Advanced: What methodological considerations are crucial for designing in vivo pharmacokinetic studies with this compound?

Methodological Answer:

  • Dosimetry : Calculate absorbed dose using Monte Carlo simulations, especially for localized implants (e.g., 43 cGy/h seed dose rate in esophageal models) .
  • Tumor Targeting : Use confocal microscopy to track nanoparticle distribution (e.g., 125I-UdR-CS-DLN nanoparticles) .
  • Ethics : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal models, ensuring compliance with institutional review boards .

Basic: What regulatory compliance aspects apply to this compound use?

Methodological Answer:

  • Psychotropic Classification : Listed under Schedule II in Guyana’s Narcotic Drugs Act, requiring licenses for procurement and transport .
  • Radioactive Material Licensing : Follow national regulations (e.g., NRC in the U.S.) for storage, disposal, and usage logs.
  • Documentation : Maintain batch-specific SDS sheets with hazard classifications (GHS) and emergency protocols .

Advanced: How can orthogonal experimental designs optimize nanoparticle formulations for sustained this compound release?

Methodological Answer:

  • Factor Screening : Use orthogonal arrays (e.g., L9 Taguchi) to test variables like chitosan concentration, cross-linker ratio, and pH .
  • Dynamic Dialysis : Assess in vitro release kinetics (e.g., 80% release at 72 hours) and fit data to Higuchi or Korsmeyer-Peppas models .
  • Stability Testing : Monitor radiochemical integrity under physiological conditions (37°C, pH 7.4) for ≥14 days .

Basic: What analytical techniques validate this compound’s structural integrity post-synthesis?

Methodological Answer:

  • Radio-HPLC : Use C18 columns with gamma detectors to separate free 125I from the labeled compound .
  • Mass Spectrometry : Confirm molecular weight (e.g., 115.18 g/mol for N,N-Diethylacetamide analogs) .
  • Gamma Counting : Quantify activity using a well counter, ensuring decay corrections (125I half-life = 59.4 days).

Advanced: What statistical approaches analyze time-dependent tumor responses to this compound implants?

Methodological Answer:

  • Nonparametric Tests : Apply Mann-Whitney U tests for non-normal distributions (e.g., tumor volume reduction over 30–90 days) .
  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare control vs. treatment groups.
  • Dose-Response Modeling : Fit data to linear-quadratic models to correlate seed activity (cGy/h) with apoptosis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.